molecular formula C6H9NO B2943959 5-Azaspiro[2.4]heptan-4-one CAS No. 3697-70-9

5-Azaspiro[2.4]heptan-4-one

Cat. No.: B2943959
CAS No.: 3697-70-9
M. Wt: 111.144
InChI Key: YNZIVTLXBOAMAP-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring fused to a four-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptan-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic structure. For instance, the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Scientific Research Applications

5-Azaspiro[2.4]heptan-4-one has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism by which 5-Azaspiro[2.4]heptan-4-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 5-Azaspiro[2.4]heptan-4-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Biological Activity

5-Azaspiro[2.4]heptan-4-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The this compound structure is characterized by a fused azaspiro ring system, which contributes to its conformational rigidity. This rigidity can influence the biological activity of the compound, making it an attractive candidate in drug discovery efforts. The compound's architecture allows for various modifications that can enhance its pharmacological properties .

Pharmacological Properties

  • Orexin Receptor Antagonism :
    • This compound derivatives have been identified as potent antagonists for orexin receptors (OXR1 and OXR2). These receptors are implicated in regulating sleep-wake cycles and appetite control. The lead compound from this series demonstrated significant selectivity and potency, with low cytochrome P450 inhibition potential, indicating a favorable pharmacokinetic profile .
  • Dopamine D3 Receptor Affinity :
    • A novel series of 1,2,4-triazolyl derivatives of this compound exhibited high affinity for the dopamine D3 receptor (D3R). These compounds showed selectivity over other receptors, including the D2 receptor and hERG ion channel, which is crucial for minimizing cardiovascular risks associated with drug development .
  • Antimicrobial Activity :
    • Certain derivatives of this compound have demonstrated promising antimicrobial and antifungal activities in preliminary studies. For instance, compounds synthesized with various substituents showed significant efficacy against specific microbial strains, suggesting potential applications in treating infections .

Case Study 1: Orexin Receptor Antagonists

In a study focusing on orexin receptor antagonism, several derivatives of this compound were synthesized and evaluated for their binding affinity and functional activity at OXR1 and OXR2. The most potent compound exhibited an IC50 value in the nanomolar range and was further characterized for its pharmacokinetic properties in animal models.

Case Study 2: D3R Antagonism

A series of 5-azaspiro[2.4]heptane derivatives were tested for their ability to antagonize D3R activity. The results indicated that compounds with specific structural modifications showed enhanced selectivity and potency, making them suitable candidates for further development as therapeutic agents targeting dopaminergic pathways involved in addiction and mood disorders.

Research Findings Summary

Compound NameBiological ActivityKey Findings
This compoundOrexin receptor antagonistPotent activity with low CYP inhibition
1,2,4-Triazolyl derivativeDopamine D3 receptor antagonistHigh affinity and selectivity
Various derivativesAntimicrobialSignificant efficacy against pathogens

Properties

IUPAC Name

5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZIVTLXBOAMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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